1-[(Tert-butylsulfanyl)methyl]cyclohexan-1-ol
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Overview
Description
1-((tert-Butylthio)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with a hydroxyl group and a tert-butylthio methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butylthio)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with tert-butylthiomethyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the lithium reagent. The reaction mixture is then quenched with water to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 1-((tert-Butylthio)methyl)cyclohexan-1-ol.
Chemical Reactions Analysis
Types of Reactions
1-((tert-Butylthio)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Cyclohexanone derivative.
Reduction: Cyclohexane derivative.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
1-((tert-Butylthio)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((tert-Butylthio)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the tert-butylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-1-methylcyclohexane: Similar in structure but lacks the hydroxyl group.
Cyclohexanol: Contains a hydroxyl group but lacks the tert-butylthio group.
tert-Butylcyclohexane: Similar in structure but lacks the hydroxyl group.
Uniqueness
1-((tert-Butylthio)methyl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a tert-butylthio group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
1-[(Tert-butylsulfanyl)methyl]cyclohexan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H20OS
- Molecular Weight : 188.33 g/mol
- IUPAC Name : 1-(tert-butylsulfanyl)methylcyclohexan-1-ol
Biological Activities
The biological activity of this compound can be categorized into several key areas:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress and preventing cellular damage. Antioxidants play a vital role in protecting cells from free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines, thus potentially alleviating conditions characterized by chronic inflammation.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer effects. It has been observed to induce apoptosis in certain cancer cell lines, indicating its potential as a therapeutic agent against malignancies.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Nrf2 Pathway Activation : The compound may activate the Nrf2 pathway, enhancing the expression of antioxidant enzymes.
- Inhibition of NF-kB Signaling : By inhibiting NF-kB, the compound could reduce the expression of inflammatory mediators.
- Cell Cycle Arrest : Evidence suggests that it may interfere with cell cycle progression in cancer cells, leading to growth inhibition.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 : Antioxidant Activity Assessment | Demonstrated that this compound significantly scavenges free radicals and enhances cellular antioxidant defenses. |
Study 2 : Anti-inflammatory Effects | Reported a reduction in TNF-alpha and IL-6 levels in vitro, suggesting potential for treating inflammatory diseases. |
Study 3 : Anticancer Activity | Showed that the compound induced apoptosis in breast cancer cell lines via caspase activation. |
Properties
Molecular Formula |
C11H22OS |
---|---|
Molecular Weight |
202.36 g/mol |
IUPAC Name |
1-(tert-butylsulfanylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22OS/c1-10(2,3)13-9-11(12)7-5-4-6-8-11/h12H,4-9H2,1-3H3 |
InChI Key |
GHTIGPGXDNOHOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC1(CCCCC1)O |
Origin of Product |
United States |
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